7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine
CAS No.: 5006-56-4
Cat. No.: VC2321336
Molecular Formula: C7H8N4
Molecular Weight: 148.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5006-56-4 |
|---|---|
| Molecular Formula | C7H8N4 |
| Molecular Weight | 148.17 g/mol |
| IUPAC Name | 7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine |
| Standard InChI | InChI=1S/C7H8N4/c1-5-2-3-11-6(4-5)9-10-7(11)8/h2-4H,1H3,(H2,8,10) |
| Standard InChI Key | BOMGURPAEXSYAI-UHFFFAOYSA-N |
| SMILES | CC1=CC2=NN=C(N2C=C1)N |
| Canonical SMILES | CC1=CC2=NN=C(N2C=C1)N |
Introduction
Basic Chemical Properties and Identification
Chemical Identity
7-Methyl- triazolo[4,3-a]pyridin-3-amine is a bicyclic heterocyclic compound with multiple nitrogen atoms. It features a triazole ring fused with a pyridine ring, a methyl substituent at the 7-position, and an amine group at the 3-position. This structural configuration contributes to its chemical reactivity and potential biological activities.
Physical and Chemical Characteristics
The basic physical and chemical properties of 7-Methyl- triazolo[4,3-a]pyridin-3-amine are summarized in Table 1, providing essential information for researchers working with this compound.
Table 1: Physical and Chemical Properties of 7-Methyl- triazolo[4,3-a]pyridin-3-amine
Structural Characteristics
The compound features a fused bicyclic system with a triazole ring connected to a pyridine ring. This unique structural arrangement contributes to its distinct chemical properties and potential biological activities. The methyl group at position 7 and the amine group at position 3 are key functional groups that can participate in various chemical reactions and biological interactions .
Synthesis and Preparation
Synthetic Approaches
The synthesis of 7-Methyl- triazolo[4,3-a]pyridin-3-amine typically involves cyclization reactions of suitable precursors. A common synthetic route involves the reaction of 3-amino-5-methylpyridine with hydrazine derivatives, followed by cyclization under appropriate conditions. This process can be tailored to optimize yield and purity depending on the specific requirements of the application.
Laboratory Preparation Techniques
In laboratory settings, the preparation of 7-Methyl- triazolo[4,3-a]pyridin-3-amine often employs the following methodology:
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Reaction of 3-amino-5-methylpyridine with hydrazine derivatives
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Cyclization in the presence of a suitable catalyst
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Purification of the resulting product
These reactions are typically conducted in solvents such as ethanol or acetic acid under reflux conditions to facilitate the cyclization process. The specific reaction parameters, including temperature, duration, and catalyst choice, can significantly impact the yield and purity of the final product.
Related Synthetic Pathways
Information from related compounds provides insights into potential synthetic routes. For instance, the synthesis of 7-methyl- triazolo[4,3-a]pyridin-3(2H)-one, a structurally similar compound, involves the reaction of 2-hydrazinyl-4-methylpyridine with CDI (carbonyldiimidazole) in acetonitrile at 80°C . This approach achieved a 19% yield and suggests possible synthetic modifications for preparing 7-Methyl- triazolo[4,3-a]pyridin-3-amine through appropriate adjustments to reagents and conditions.
Chemical Reactivity and Derivatives
Key Derivatives
Several derivatives of 7-Methyl- triazolo[4,3-a]pyridin-3-amine have been identified and studied:
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C-(7-Methyl- triazolo[4,3-a]pyridin-3-yl)-methylamine (CAS: 1020033-70-8): A derivative featuring an additional methylene group between the triazole ring and the amine functionality, with molecular formula C₈H₁₀N₄ and molecular weight 162.192 g/mol .
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7-Methyl- triazolo[4,3-a]pyridin-3(2H)-one (CAS: 5528-57-4): An oxo variant where the amine group is replaced by a carbonyl group, with molecular formula C₇H₇N₃O and molecular weight 149.15 g/mol .
These derivatives demonstrate the structural modifications possible with the basic 7-Methyl- triazolo[4,3-a]pyridin-3-amine scaffold, potentially leading to compounds with altered biological activities and physicochemical properties.
Biological Activities and Applications
| Hazard Statement | Description | Hazard Category |
|---|---|---|
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) |
| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3) |
| Parameter | Typical Specification | Notes |
|---|---|---|
| Purity | ≥95% | Standard research grade purity |
| Form | Solid | Typically supplied as a powder |
| Storage Conditions | Cool, dry place | Away from strong oxidizers |
| Stability | Stable under normal conditions | When properly stored |
| Intended Use | Research purposes only | Not for human or veterinary use |
Future Research Directions
Emerging Applications
The structural similarity of 7-Methyl- triazolo[4,3-a]pyridin-3-amine to other biologically active compounds suggests potential applications beyond those currently documented. As research in medicinal chemistry advances, this compound may find new applications in emerging therapeutic areas, particularly those requiring heterocyclic scaffolds with multiple functionalization points.
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